

# TAK-593 Inhibitory Profile (IC<sub>50</sub>)

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## Compound Focus: Tak-593

CAS No.: 1005780-62-0

Cat. No.: S548095

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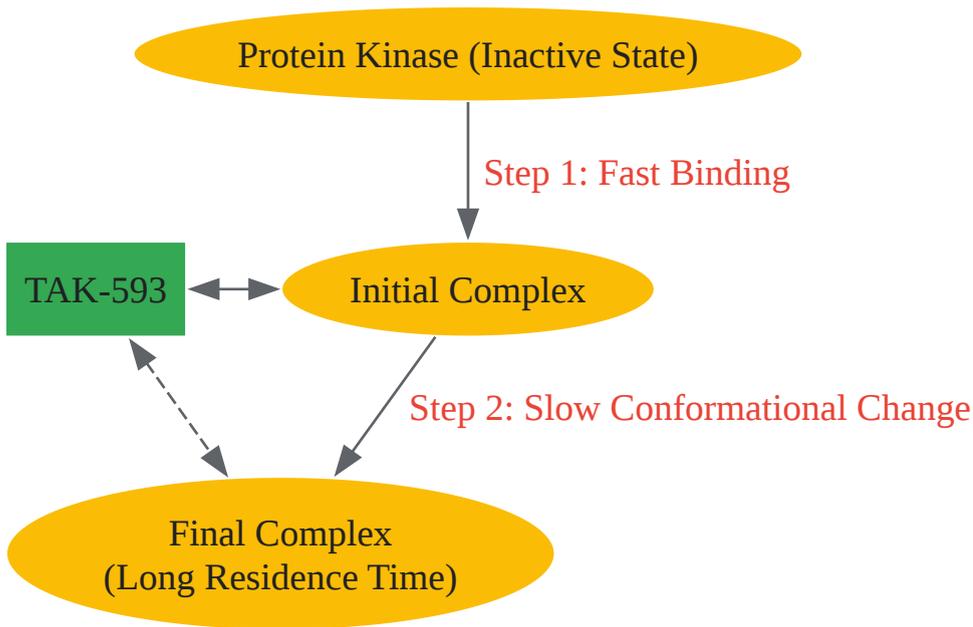
Target Kinase	IC <sub>50</sub> (nM)
VEGFR1	3.2 nM
VEGFR2	0.95 nM
VEGFR3	1.1 nM
PDGFR $\alpha$	4.3 nM
PDGFR $\beta$	13 nM
Fms	10 nM
Ret	18 nM

Data sourced from biochemical kinase assays [1].

**TAK-593** demonstrates high selectivity for VEGFR and PDGFR families. When tested against a panel of over 200 kinases, its IC<sub>50</sub> values were predominantly greater than 1  $\mu$ M, confirming its selective profile [2].

## Mechanism of Action and Binding

**TAK-593** is classified as a **type II kinase inhibitor**, binding to the inactive DFG-out conformation of the kinase. This allows it to access a hydrophobic back pocket, leading to a unique two-step, slow-binding mechanism with extremely slow dissociation from its targets [2].



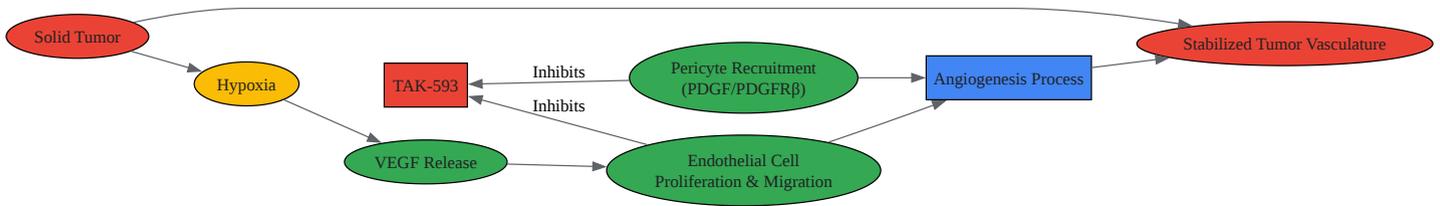
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*Two-step binding mechanism of **TAK-593** leads to long residence time on target kinases [2].*

## Cellular and Anti-Tumor Effects

**TAK-593** demonstrates potent activity in cellular models and in vivo, disrupting angiogenesis through multiple mechanisms.

- **Cellular Proliferation Inhibition:** Potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an  $IC_{50}$  of **0.30 nM** [1]. Also inhibits PDGF-BB stimulated proliferation of Human Coronary Artery Smooth Muscle Cells (CASMCs) [3].
- **Tube Formation Inhibition:** Effectively inhibits VEGF-induced tube formation of endothelial cells co-cultured with fibroblasts, a key step in angiogenesis [3].
- **In Vivo Anti-Tumor Effects:** Oral administration of **TAK-593** produces strong anti-tumor effects against various human cancer xenograft models (gastric, renal, lung, intracranial glioblastoma) with good tolerability [3]. Anti-tumor effects continue even after plasma drug concentration falls below detectable levels [3].



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**TAK-593** disrupts tumor angiogenesis by dual inhibition of VEGF-driven endothelial cell activity and PDGF-driven pericyte recruitment [3].

## Key Experimental Protocols

Key methodologies from the cited studies illustrate how **TAK-593** effects were measured.

### 1. Cell Proliferation Assay (HUVECs)

- **Purpose:** Evaluate inhibition of VEGF-stimulated endothelial cell proliferation.
- **Procedure:**
  - Culture HUVECs with recombinant human VEGF.
  - Treat with **TAK-593** for 5 days.
  - Measure cell proliferation using a cell counting kit (e.g., WST-8).
  - Calculate IC<sub>50</sub> from dose-response curves [3].

### 2. Receptor Phosphorylation Assay

- **Purpose:** Measure inhibition of VEGF- or PDGF-induced receptor phosphorylation.
- **Procedure:**
  - Treat HUVECs or CASMCs with **TAK-593** for 2 hours.
  - Stimulate cells with VEGF or PDGF-BB for 5 minutes.
  - Analyze cell lysates by western blot using phospho-specific antibodies (e.g., anti-phospho-Tyr951-VEGFR2).
  - Quantify band intensity to determine phosphorylation inhibition [3].

### 3. In Vivo Anti-Tumor Efficacy Study

- **Purpose:** Evaluate compound's anti-tumor activity in mouse xenograft models.
- **Procedure:**
  - Implant human cancer cells (e.g., lung carcinoma A549) subcutaneously in immunodeficient mice.
  - Orally administer **TAK-593** after tumors establish.
  - Measure tumor dimensions regularly; calculate volume.
  - Compare mean tumor volume change between treated and control groups, reported as T/C (%) [3].

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## References

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